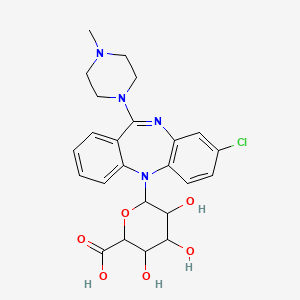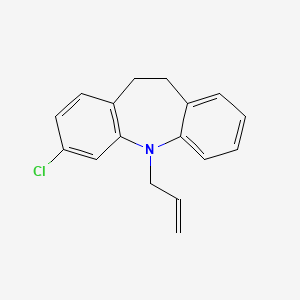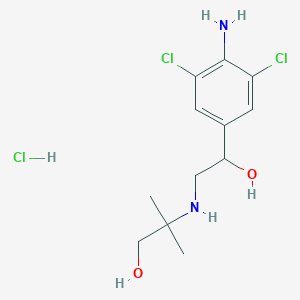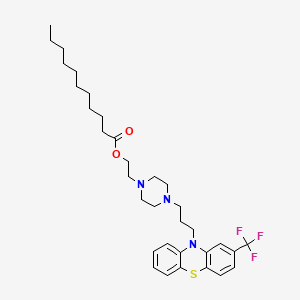
Fluphenazinundecanoat
Übersicht
Beschreibung
Fluphenazine undecanoate is a long-acting ester of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. It is designed for intramuscular or subcutaneous administration and is used in the management of chronic psychotic disorders, particularly schizophrenia. The undecanoate ester prolongs the duration of action, allowing for less frequent dosing compared to other formulations of fluphenazine .
Wissenschaftliche Forschungsanwendungen
Fluphenazine undecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Research on its pharmacokinetics and metabolism helps in understanding the behavior of long-acting antipsychotic agents.
Medicine: It is extensively studied for its efficacy and safety in the treatment of schizophrenia and other psychotic disorders.
Industry: The compound is used in the development of long-acting injectable formulations for antipsychotic medications
Wirkmechanismus
Target of Action
Fluphenazine undecanoate primarily targets post-synaptic dopaminergic D2 receptors in the brain, including those in the basal ganglia, cortical and limbic system . It also blocks α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors .
Mode of Action
Fluphenazine undecanoate acts as an antagonist of these receptors, blocking their activity . This blockage of dopaminergic D2 receptors in the brain results in the depression of the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by fluphenazine undecanoate is the dopaminergic pathway. By blocking D2 receptors, fluphenazine undecanoate disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as basal metabolism, body temperature, and wakefulness .
Pharmacokinetics
Fluphenazine undecanoate is metabolized in the liver via the CYP2D6 pathway . The onset of action for the decanoate form is between 24 to 72 hours, with peak effects observed between 48 to 96 hours . The half-life of the decanoate form is approximately 14 days . These properties contribute to the prolonged duration of effect of fluphenazine undecanoate, making it suitable for long-term neuroleptic therapy .
Result of Action
The molecular and cellular effects of fluphenazine undecanoate’s action primarily involve changes in neurotransmitter activity. By blocking D2 receptors, fluphenazine undecanoate reduces dopaminergic activity, which can help manage symptoms of psychotic disorders . It can also lead to side effects related to reduced dopamine activity, such as extrapyramidal symptoms .
Action Environment
The action of fluphenazine undecanoate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Inhibitors of CYP2D6 can potentially increase the levels of fluphenazine undecanoate, while inducers can decrease its levels . Additionally, factors such as patient age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Fluphenazine undecanoate interacts with various biomolecules in the body. Its primary mechanism of action is believed to be related to its ability to block dopamine receptors . This interaction with dopamine receptors is crucial in its role in managing psychotic disorders .
Cellular Effects
Fluphenazine undecanoate has significant effects on various types of cells and cellular processes. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of action of fluphenazine undecanoate is primarily related to its ability to block dopamine receptors . By blocking these receptors, it inhibits the interaction of dopamine with these receptors, thereby reducing the symptoms of psychoses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluphenazine undecanoate change over time. For instance, in rat models, fluphenazine was detected in serum up to 14 days post-administration . The highest detected concentration of fluphenazine in serum was 1.4 ng/mL .
Dosage Effects in Animal Models
The effects of fluphenazine undecanoate vary with different dosages in animal models. For instance, systemic fluphenazine effectively attenuated mechanical allodynia in rat neuropathic pain models at doses (0.03–0.3 mg/kg) .
Metabolic Pathways
Fluphenazine undecanoate is involved in various metabolic pathways. The cytochrome P450 pathways and effects of inhibitors and inducers are less well studied than for other first-generation antipsychotics .
Transport and Distribution
Fluphenazine undecanoate is transported and distributed within cells and tissues. It is extensively metabolized, undergoing “first-pass” metabolism by the liver, and is excreted in both urine and feces .
Subcellular Localization
The subcellular localization of fluphenazine undecanoate is primarily in the brain regions, where it is 10- to 27-fold higher than in plasma . This localization is crucial for its role in managing psychotic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluphenazine undecanoate is synthesized by esterification of fluphenazine with undecanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the synthesis of fluphenazine undecanoate involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Fluphenazine undecanoate undergoes various chemical reactions, including:
Substitution: The phenothiazine ring in fluphenazine undecanoate can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Substitution: Electrophilic reagents like halogens or nitro compounds are used for substitution reactions
Major Products Formed:
Oxidation: Oxidative degradation products.
Hydrolysis: Fluphenazine and undecanoic acid.
Substitution: Substituted phenothiazine derivatives
Vergleich Mit ähnlichen Verbindungen
- Fluphenazine decanoate
- Perphenazine
- Haloperidol
Comparison:
- Fluphenazine decanoate: Similar to fluphenazine undecanoate, it is a long-acting ester of fluphenazine but with a different ester chain length. Both compounds have similar pharmacological profiles but differ in their duration of action and pharmacokinetics .
- Perphenazine: Another phenothiazine derivative used as an antipsychotic. It has a shorter duration of action compared to fluphenazine undecanoate and is typically administered more frequently .
- Haloperidol: A butyrophenone derivative used as an antipsychotic. It has a different chemical structure and mechanism of action compared to fluphenazine undecanoate but is used for similar therapeutic purposes .
Fluphenazine undecanoate stands out due to its long duration of action, allowing for less frequent dosing and improved patient compliance in the management of chronic psychotic disorders.
Eigenschaften
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46F3N3O2S/c1-2-3-4-5-6-7-8-9-15-32(40)41-25-24-38-22-20-37(21-23-38)18-12-19-39-28-13-10-11-14-30(28)42-31-17-16-27(26-29(31)39)33(34,35)36/h10-11,13-14,16-17,26H,2-9,12,15,18-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVIPAXMPWRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157430 | |
| Record name | Fluphenazine undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13220-06-9 | |
| Record name | Fluphenazine undecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE UNDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993AHX77Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


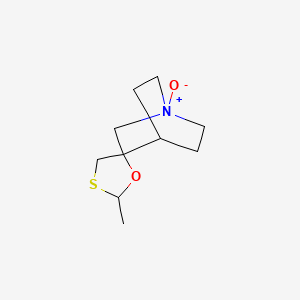
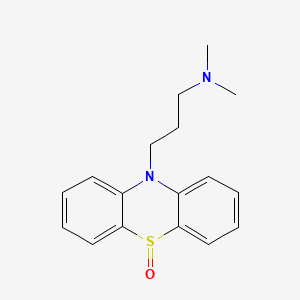
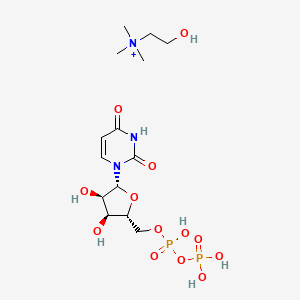

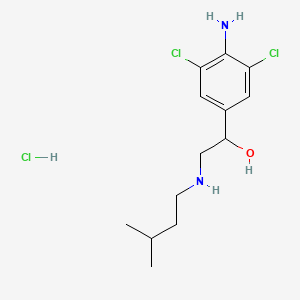

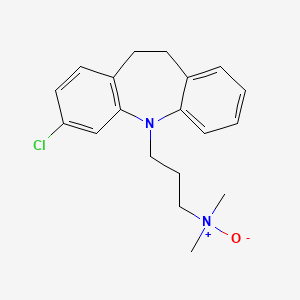
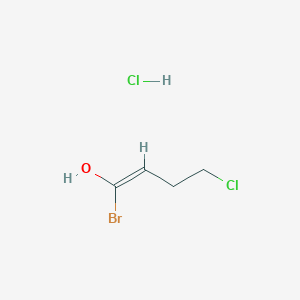
![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
